6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde
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Overview
Description
6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that features both imidazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde typically involves the reaction of 2-aminothiazoles with halo carbonyl compounds. One common method includes the use of 2-amino-5-chlorothiazole as a starting material, which reacts with phenacyl bromides in the presence of a catalyst such as polyethylene glycol-400 (PEG-400) under microwave irradiation or at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: 6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid.
Reduction: 6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-methanol.
Substitution: Various substituted imidazo[2,1-B][1,3]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting microbial infections and cancer.
Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding due to its unique structural properties.
Industrial Applications: It is utilized in the synthesis of advanced materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-Methylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid: Similar in structure but lacks the chlorine atom and has a carboxylic acid group instead of an aldehyde.
6-Methylimidazo[2,1-B][1,3]thiazole-5-carbohydrazide: Contains a hydrazide group instead of an aldehyde.
Uniqueness
6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde is unique due to the presence of both chlorine and aldehyde functional groups, which provide distinct reactivity and potential for diverse chemical modifications. This makes it a versatile compound for various applications in medicinal and industrial chemistry.
Properties
IUPAC Name |
6-chloro-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2OS/c1-4-3-12-7-9-6(8)5(2-11)10(4)7/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNCCGDAPCLMRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(N12)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443045 |
Source
|
Record name | 6-CHLORO-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-5-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178449-63-3 |
Source
|
Record name | 6-CHLORO-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-5-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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